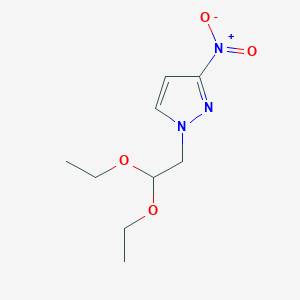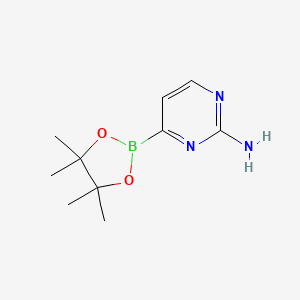![molecular formula C15H16N4O3 B3087409 6-Ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 1173266-66-4](/img/structure/B3087409.png)
6-Ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
概要
説明
6-Ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of isoxazolopyridines, which are known for their diverse biological and chemical properties. The presence of multiple functional groups, including pyrazole, isoxazole, and carboxylic acid moieties, makes this compound a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by subsequent functionalization to introduce the isoxazole and carboxylic acid groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis and the development of new chemical entities.
Biology: The biological applications of this compound are vast, including its potential use as a pharmacological agent. Research has shown that pyrazole derivatives exhibit various biological activities, such as anti-inflammatory, antiviral, and anticancer properties.
Medicine: In the medical field, this compound may be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its unique properties make it valuable for various applications, including the development of new materials and technologies.
作用機序
The mechanism by which 6-Ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .
類似化合物との比較
Pyrazole derivatives: These compounds share the pyrazole core and exhibit similar biological activities.
Isoxazole derivatives: Compounds containing the isoxazole ring structure are structurally related and may have overlapping properties.
Carboxylic acid derivatives: Other carboxylic acid-containing compounds can be compared based on their functional group interactions and reactivity.
Uniqueness: 6-Ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid stands out due to its unique combination of functional groups and its potential applications in various fields. Its distinct structure and reactivity profile make it a valuable compound for scientific research and industrial use.
特性
IUPAC Name |
6-ethyl-3-(1,3,5-trimethylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-5-9-6-10(15(20)21)12-13(18-22-14(12)16-9)11-7(2)17-19(4)8(11)3/h6H,5H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEPWZKODKFNAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2C(=NOC2=N1)C3=C(N(N=C3C)C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methyl-3-(1,3,5-trimethylpyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3087330.png)


![3-(4-Isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B3087339.png)
![3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanoyl Chloride](/img/structure/B3087340.png)
![3-[7-(difluoromethyl)-5-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B3087348.png)

![4-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B3087360.png)



![(2E)-3-{3-[(4-Iodo-3,5-dimethyl-1H-pyrazol-1-YL)-methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B3087417.png)

